5-Oxazolamine, 2-phenyl-N-(phenylmethyl)-4-(phenylsulfonyl)-
CAS No.: 145317-83-5
Cat. No.: VC13254664
Molecular Formula: C22H18N2O3S
Molecular Weight: 390.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 145317-83-5 |
|---|---|
| Molecular Formula | C22H18N2O3S |
| Molecular Weight | 390.5 g/mol |
| IUPAC Name | 4-(benzenesulfonyl)-N-benzyl-2-phenyl-1,3-oxazol-5-amine |
| Standard InChI | InChI=1S/C22H18N2O3S/c25-28(26,19-14-8-3-9-15-19)22-21(23-16-17-10-4-1-5-11-17)27-20(24-22)18-12-6-2-7-13-18/h1-15,23H,16H2 |
| Standard InChI Key | PEUPPUMBLKHHFX-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
| Canonical SMILES | C1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a central oxazole ring (a five-membered heterocycle with one oxygen and one nitrogen atom) substituted at positions 2, 4, and 5:
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Position 2: Phenyl group (C6H5).
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Position 4: Phenylsulfonyl group (SO2C6H5).
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Position 5: N-Benzylamine (CH2C6H5).
Molecular Formula: C22H18N2O3S
Molecular Weight: 390.5 g/mol .
Spectroscopic and Computational Data
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IUPAC Name: 4-(Benzenesulfonyl)-N-benzyl-2-phenyl-1,3-oxazol-5-amine .
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SMILES: C1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4.
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X-ray Crystallography: Limited data exist, but analogous oxazolones exhibit planar oxazole rings with substituents influencing packing via π-π stacking and hydrogen bonding .
Solubility and Stability
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Solubility: Poor aqueous solubility due to hydrophobic phenyl groups; soluble in polar aprotic solvents (e.g., DMSO, DMF).
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Stability: Stable under ambient conditions but susceptible to hydrolysis under strong acidic/basic conditions due to the sulfonyl group .
Synthesis and Structural Modification
Cyclocondensation of Azlactones
Azlactones (e.g., α-acetamidocinnamic acid derivatives) react with sulfonamides in the presence of catalysts like W-2 Raney nickel to form the oxazole core. Ethyl acetate is often used as a solvent .
Example Reaction:
Erlenmeyer-Plochl Reaction
This method involves condensation of hippuric acid with aldehydes in acetic anhydride and sodium acetate, yielding 4-arylidene oxazolones. Subsequent nucleophilic substitution with benzylamine introduces the N-benzyl group .
Yield: 53–94% under microwave irradiation .
Structural Analogues
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4-Ethoxymethylene-2-phenyl-5-oxazolone: Exhibits enhanced lipophilicity and metabolic stability .
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2-Methyl-4-benzyl-5-oxazolidinone: Used in L-phenylalanine synthesis, highlighting the scaffold’s versatility .
Biological Activities and Mechanisms
Antimicrobial Activity
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Gram-positive Bacteria: MIC values of 8–32 µg/mL against Staphylococcus aureus due to sulfonyl group interactions with bacterial membrane proteins .
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Fungal Pathogens: Moderate activity against Candida albicans (MIC: 64 µg/mL) .
Anti-Inflammatory and Antioxidant Effects
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Lipid Peroxidation Inhibition: 86.5% inhibition in rat liver microsomes at 100 µM, surpassing reference compound α-tocopherol .
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Lipoxygenase (LOX) Inhibition: IC50 = 41 µM for bisbenzamide derivatives, attributed to allosteric modulation of the enzyme’s active site .
Pharmacological Applications
Central Nervous System (CNS) Therapeutics
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5-HT6 Receptor Modulation: Binds selectively to serotonin receptors (IC50 < 4 nM), showing promise for Alzheimer’s disease and schizophrenia .
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Neuroprotective Effects: Reduces oxidative stress in neuronal cells by scavenging free radicals .
Drug Delivery Systems
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Co-crystal Formulations: Enhanced solubility and bioavailability when co-crystallized with nicotinamide or tartaric acid .
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PG Solvates: Propylene glycol solvates improve stability and reduce polymorphism compared to hydrates .
Research Findings and Clinical Relevance
In Vivo Studies
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Adjuvant-Induced Arthritis: Oral administration (10 mg/kg/day) reduced paw edema by 62% in rats, comparable to diclofenac .
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Nociception Inhibition: 75% reduction in pain response in mice via TRPV1 channel modulation .
Toxicological Profile
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